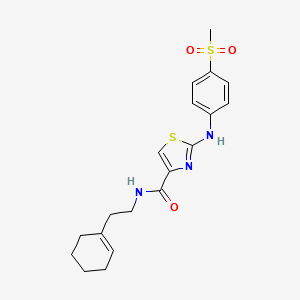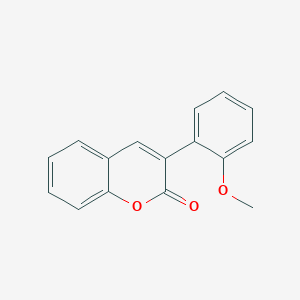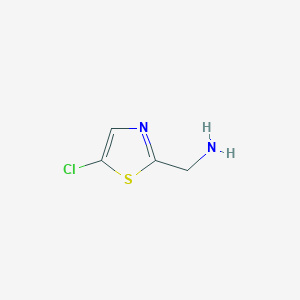
N-(3-(1H-pyrrol-1-yl)propyl)-2-phenylthiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structures of synthesized compounds are often confirmed using techniques such as single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within a molecule . Additionally, Density Functional Theory (DFT) calculations are used to optimize the structure and compare it with experimental data, ensuring the accuracy of the synthesized structure .
Chemical Reactions Analysis
The reactivity of heterocyclic compounds can vary widely depending on their functional groups and molecular framework. For example, the reaction of N-phenyl-(pyridin-2-yl)carbohydrazonamide with itaconic anhydride yielded two new alkenoic acid derivatives under different conditions . These reactions are carefully studied to understand the mechanisms and optimize the conditions for desired outcomes.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as thermal stability, are measured using techniques like differential scanning calorimetry (DSC). For instance, the decomposition peak temperatures for the energetic compound 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole and its sodium complex were determined to be 332.6 °C and 374.1 °C, respectively . Additionally, the density, enthalpy of formation, and detonation characteristics can be calculated or predicted using computational methods . The sensitivity to impact and friction is also evaluated for energetic compounds .
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A novel series of pyrazolopyrimidines derivatives, including structures related to N-(3-(1H-pyrrol-1-yl)propyl)-2-phenylthiazole-4-carboxamide, were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds were developed through various synthesis routes, including condensation reactions and 1,3-dipolar cycloaddition reactions. Their structures were established based on NMR and mass spectrometry, and they were screened for cytotoxic activities against cancer cell lines (HCT-116 and MCF-7) as well as for 5-lipoxygenase inhibition. This research suggests the potential of such compounds in developing new therapeutic agents with dual anticancer and anti-inflammatory properties (Rahmouni et al., 2016).
Antibacterial and Antifungal Activities
A series of N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives were synthesized and characterized for their antibacterial and antifungal activities. These heterocyclic compounds demonstrated significant bioactivity against various gram-positive and gram-negative bacteria, as well as against several fungal strains, highlighting their potential as leads for developing new antimicrobial agents (Patel & Patel, 2015).
Antimicrobial and Structural Studies
Another research focus involved the synthesis of 1,2,4-triazole-containing alkenoic acid derivatives from the reaction of N-phenyl-(pyridin-2-yl)carbohydrazonamide with itaconic anhydride. The study detailed the structural elucidation through NMR spectroscopy and X-ray diffraction analysis, alongside evaluating the antimicrobial activities of these compounds. These substances demonstrated promising results in inhibiting microbial growth, contributing to the search for novel antimicrobial agents (Modzelewska-Banachiewicz et al., 2012).
Molecular Docking and Biological Activity
A study on the synthesis, structure, and properties of some 5-R-4-phenyl-1,2,4-triazole-3-thiol derivatives, including those containing pyrrole and indole fragments, revealed their potential biological activities through molecular docking studies. These compounds were tested against the kinases of anaplastic lymphoma, cyclooxygenase-2, and lanosterol 14-α-demethylase, showing their potential in influencing the activity of these enzymes. This research underscores the utility of molecular docking in identifying new therapeutic targets and designing drugs with specific biological activities (Hotsulia, 2019).
Safety and Hazards
Orientations Futures
Pyrrole-containing compounds are considered a potential source of biologically active compounds and can be found in many natural products . Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders . Therefore, “N-(3-(1H-pyrrol-1-yl)propyl)-2-phenylthiazole-4-carboxamide” and similar compounds may have promising future applications in the biological and medical sciences .
Propriétés
IUPAC Name |
2-phenyl-N-(3-pyrrol-1-ylpropyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c21-16(18-9-6-12-20-10-4-5-11-20)15-13-22-17(19-15)14-7-2-1-3-8-14/h1-5,7-8,10-11,13H,6,9,12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNFPMLEUVRHBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCCCN3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(N,N-diethylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3013304.png)
![2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-1-(1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B3013305.png)

![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B3013307.png)

![(2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3013310.png)
![7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3013311.png)


![N-(furan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3013319.png)
![3-methoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3013320.png)
![[(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine](/img/structure/B3013321.png)

![(2Z)-2-[(3,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B3013325.png)